![molecular formula C27H28N2O5 B613327 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid CAS No. 252049-08-4](/img/structure/B613327.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 474.5. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. It serves as an amino acid building block that is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . This protection is crucial during the peptide chain assembly, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions.
Synthesis of Amino Acid Azides
The compound is also utilized in the synthesis of amino acid azides. These azides are important intermediates in the production of various peptides and peptide-related molecules. The process involves the conversion of the protected amino acid to its azide counterpart, which can then be used in further synthetic steps .
Stability and Isolation
Due to its stability at room temperature and during aqueous washing operations, this compound is advantageous for laboratory handling and storage. Its crystalline form allows for easy isolation and characterization, which is essential for precise scientific experimentation .
Coupling Agent in Peptide Synthesis
Acting as a coupling agent, this compound facilitates the formation of peptide bonds between amino acids. This is a critical step in creating the desired peptide sequence with high fidelity and efficiency .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPBFMKUPMFRE-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743199 |
Source
|
Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid | |
CAS RN |
252049-08-4 |
Source
|
Record name | (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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